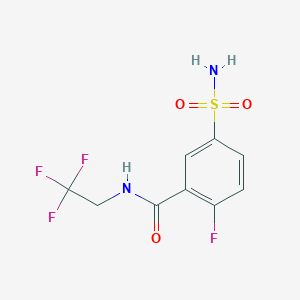![molecular formula C22H24N2O2 B5468334 2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine](/img/structure/B5468334.png)
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-methoxy-2-naphthyl)-4-[(3-methylpyridin-2-yl)methyl]morpholine is a chemical compound that has been found to have potential applications in scientific research. This compound is also known by its abbreviation, MMN-1. In
Wirkmechanismus
The mechanism of action of MMN-1 involves the inhibition of the interaction between MDM2 or MDMX and p53. This inhibition occurs due to the binding of MMN-1 to the hydrophobic pocket of MDM2 or MDMX, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 or MDMX and p53, leading to an increase in the levels of p53.
Biochemical and Physiological Effects:
The inhibition of the interaction between MDM2 or MDMX and p53 by MMN-1 has various biochemical and physiological effects. The increase in the levels of p53 can result in the suppression of tumor growth. Additionally, p53 is involved in various cellular processes such as DNA repair, cell cycle arrest, and apoptosis. Therefore, the increase in the levels of p53 can also lead to the regulation of these cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMN-1 in lab experiments is its specificity for the inhibition of the interaction between MDM2 or MDMX and p53. This specificity can lead to a more targeted approach to studying the role of protein-protein interactions in cellular processes. However, one of the limitations of using MMN-1 is its potential toxicity. Therefore, careful consideration should be given to the concentration of MMN-1 used in lab experiments.
Zukünftige Richtungen
There are various future directions for the use of MMN-1 in scientific research. One of the future directions is the development of MMN-1 analogs with improved potency and specificity. Additionally, MMN-1 can be used in combination with other drugs to enhance its efficacy in suppressing tumor growth. Furthermore, MMN-1 can be used to study the role of protein-protein interactions in other cellular processes besides tumor growth. The potential applications of MMN-1 in scientific research are vast, and further exploration is necessary to fully understand its potential.
Conclusion:
In conclusion, MMN-1 is a chemical compound that has potential applications in scientific research. Its specificity for the inhibition of the interaction between MDM2 or MDMX and p53 makes it a valuable tool for studying the role of protein-protein interactions in cellular processes. However, its potential toxicity should be carefully considered when using it in lab experiments. Further exploration of MMN-1 is necessary to fully understand its potential in scientific research.
Synthesemethoden
The synthesis of MMN-1 involves the reaction of 6-methoxy-2-naphthaldehyde and 3-methyl-2-pyridinecarboxaldehyde with morpholine and NaBH4 as a reducing agent. This reaction results in the formation of MMN-1. The purity of MMN-1 can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MMN-1 has shown potential in scientific research as a tool to study the role of protein-protein interactions in various cellular processes. MMN-1 has been found to inhibit the interaction between two proteins, namely, MDM2 and p53. The MDM2 protein is responsible for the degradation of the tumor suppressor protein p53. Therefore, inhibition of this interaction can lead to an increase in the levels of p53, which can result in the suppression of tumor growth. MMN-1 has also been found to inhibit the interaction between the proteins, MDMX and p53, which can also lead to the suppression of tumor growth.
Eigenschaften
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4-[(3-methylpyridin-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-4-3-9-23-21(16)14-24-10-11-26-22(15-24)19-6-5-18-13-20(25-2)8-7-17(18)12-19/h3-9,12-13,22H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTMMBYVOKZFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCOC(C2)C3=CC4=C(C=C3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5468256.png)
![(3,7-dimethyl-2,6-octadien-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5468258.png)
![4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5468259.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5468263.png)

![3-({1-[3-(2-oxopiperidin-1-yl)propanoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5468273.png)
![N,N-dimethyl-N'-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5468277.png)
![2,2-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5468280.png)
![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5468281.png)
![4-(2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5468301.png)
![2-{[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5468309.png)
![1-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5468322.png)
![(3R*,4R*)-4-{[2-(1H-imidazol-4-yl)ethyl]amino}-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B5468339.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5468352.png)